molecular formula C3H2F3NO2 B3132622 (1E)-3,3,3-trifluoro-1-nitroprop-1-ene CAS No. 37468-00-1

(1E)-3,3,3-trifluoro-1-nitroprop-1-ene

Cat. No. B3132622
CAS RN: 37468-00-1
M. Wt: 141.05 g/mol
InChI Key: FCKHHHXXJZMXBH-OWOJBTEDSA-N
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Description

“(1E)-3,3,3-trifluoro-1-nitroprop-1-ene” is a chemical compound with the molecular formula C3H2F3NO2 . It has a molecular weight of 141.05 g/mol . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “(1E)-3,3,3-trifluoro-1-nitroprop-1-ene” is 1S/C3H2F3NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+ . The compound has a double bond between the carbon atoms, and the nitro group is attached to one of the carbon atoms .


Physical And Chemical Properties Analysis

“(1E)-3,3,3-trifluoro-1-nitroprop-1-ene” is a liquid at room temperature . It has a molecular weight of 141.05 g/mol . The compound has a topological polar surface area of 45.8 Ų .

Scientific Research Applications

Reaction Mechanisms and Selectivity

  • Cycloaddition Reactions : The compound has been involved in [3+2] cycloaddition reactions, showcasing full regio- and stereoselectivity leading to the formation of 3,4-cis-4,5-trans-4-nitroisoxazolidines and nitrofunctionalized 1,2-oxazolidine analogs. These reactions are important for synthesizing complex cyclic structures with potential biological activity (Zawadzińska et al., 2022); (Fryźlewicz et al., 2020).

  • Conjugate Addition Reactions : It has been shown that the Michael-like addition of nitrogen nucleophiles to (1E)-3,3,3-trifluoro-1-nitroprop-1-ene achieves complete diastereoselectivity, indicating its utility in creating 1,2-diamines incorporating perfluorinated groups, which are valuable in medicinal chemistry and materials science (Turconi et al., 2006).

Synthesis of Heterocyclic Compounds

  • Synthesis of Chromenes : By reacting with salicylaldehyde derivatives, (1E)-3,3,3-trifluoro-1-nitroprop-1-ene participated in the synthesis of 3-nitro-2-trifluoromethyl-2H-chromenes. These compounds, after further transformations, showed promising cytotoxicity against human tumor cell lines, highlighting their potential in drug discovery and pharmaceutical research (Baryshnikova et al., 2014).

Structural Studies and Theoretical Analyses

  • Dipole Moments and Quantum Chemistry : Studies utilizing dipole moments and quantum-chemical calculations have confirmed the E-configuration of (1E)-3,3,3-trifluoro-1-nitroprop-1-ene, contributing to a deeper understanding of its structural characteristics and reactivity patterns (Vereshchagina et al., 2014).

  • Density Functional Theory (DFT) Studies : The role of the trifluoromethyl group in influencing reactivity and selectivity in polar cycloaddition reactions was analyzed, providing insights into how this functional group affects the chemical behavior of nitropropenes in cycloaddition reactions, which is crucial for designing targeted chemical syntheses (Sobhi et al., 2012).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H225 and H318 . Precautionary measures include P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P305+P351+P338, P310, P370+P378, P403+P235, and P501 .

properties

IUPAC Name

(E)-3,3,3-trifluoro-1-nitroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2F3NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKHHHXXJZMXBH-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/[N+](=O)[O-])\C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-3,3,3-trifluoro-1-nitroprop-1-ene

CAS RN

37468-00-1
Record name (1E)-3,3,3-trifluoro-1-nitroprop-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2,2,2-trifluoroethane-1,1-diol (75% aq solution, 20 g, 0.13 mol), CH3NO2 (24 g, 0.39 mol) and Na2CO3 (0.85 g, 8 mmol) was stirred overnight at RT. Water (50 mL) was added and the mixture was extracted with diethyl ether (3×30 mL) and dried over Na2SO4. After concentrating the organic extract at low temperature and under reduced pressure, P2O5 (20.0 g, 0.14 mol) was added to the residue oil, which was distilled at atmospheric pressure to give a green-yellow oil (4 g, 50% purity, 10% yield). Boiling point 85-90° C.; 1H NMR (400 MHz, CDCl3) δ ppm 7.09-7.17 (m, 1 H), 7.50 (dd, J=2.0 Hz, 12.0 Hz, 1 H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1E)-3,3,3-trifluoro-1-nitroprop-1-ene
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(1E)-3,3,3-trifluoro-1-nitroprop-1-ene
Reactant of Route 3
(1E)-3,3,3-trifluoro-1-nitroprop-1-ene

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